molecular formula C19H14N2O2 B187479 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one CAS No. 6025-18-9

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one

Cat. No.: B187479
CAS No.: 6025-18-9
M. Wt: 302.3 g/mol
InChI Key: HATLMHBLUAELGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a pyrazole ring attached to the benzopyran structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1H-pyrazole with 3-phenyl-2H-1-benzopyran-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
  • N-(3-Methyl-1H-pyrazol-1-yl)methylacetamide
  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands

Uniqueness

Compared to similar compounds, 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one stands out due to its unique structural features, such as the combination of a pyrazole ring with a benzopyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

6025-18-9

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

7-(3-methylpyrazol-1-yl)-3-phenylchromen-2-one

InChI

InChI=1S/C19H14N2O2/c1-13-9-10-21(20-13)16-8-7-15-11-17(14-5-3-2-4-6-14)19(22)23-18(15)12-16/h2-12H,1H3

InChI Key

HATLMHBLUAELGS-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4

Key on ui other cas no.

34742-12-6
6025-18-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.